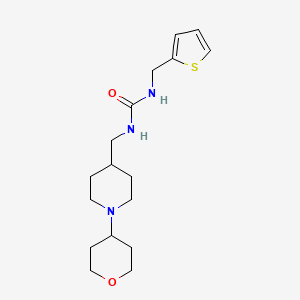
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea”, also known as “1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea”.
Anticancer Research
The compound’s structure, featuring a piperidine moiety, is significant in anticancer research. Piperidine derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The presence of the thiophene ring may enhance these properties, making it a promising candidate for developing new anticancer agents.
Antiviral Applications
Piperidine derivatives are known for their antiviral properties, particularly against HIV . The compound’s unique structure could be explored for its ability to inhibit viral replication or entry into host cells. Research into its efficacy against other viruses, such as hepatitis or influenza, could also be valuable.
Antimicrobial and Antifungal Uses
The compound’s piperidine and thiophene components suggest potential antimicrobial and antifungal activities . These moieties are often found in compounds that disrupt microbial cell membranes or inhibit essential enzymes, making this compound a candidate for developing new antibiotics or antifungal agents.
Anti-inflammatory and Analgesic Research
Piperidine derivatives have been investigated for their anti-inflammatory and analgesic properties . The compound could be studied for its ability to modulate inflammatory pathways or reduce pain, potentially leading to new treatments for conditions like arthritis or chronic pain.
Neuroprotective and Antipsychotic Applications
The compound’s structure is relevant in neuroprotective and antipsychotic research. Piperidine derivatives have shown promise in treating neurodegenerative diseases and psychiatric disorders . This compound could be explored for its effects on neurotransmitter systems or its ability to protect neurons from damage.
Cardiovascular Research
Piperidine derivatives are also significant in cardiovascular research, particularly for their antihypertensive and anticoagulant properties . The compound could be investigated for its potential to lower blood pressure or prevent blood clots, contributing to the development of new cardiovascular drugs.
Antioxidant Properties
Compounds containing piperidine and thiophene rings have been noted for their antioxidant activities . This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress, which is relevant in aging and various chronic diseases.
Drug Delivery Systems
The unique structure of the compound may also be useful in drug delivery research. Piperidine derivatives can enhance the solubility and bioavailability of drugs . This compound could be explored as a carrier molecule for delivering therapeutic agents more effectively to target tissues.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a rich avenue for further investigation and development.
Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences Synthesis and biological evaluation of novel piperidin-4-ol derivatives | Monatshefte für Chemie - Chemical Monthly
Mecanismo De Acción
Target of action
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of action
The mode of action of a specific piperidine derivative would depend on its structure and the specific functional groups it contains. Generally, these compounds can interact with various biological targets, including receptors, enzymes, and ion channels, leading to changes in cellular function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Piperidine derivatives, due to their diverse structures, can have varied pharmacokinetic profiles .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in signal transduction pathways to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the compound’s chemical properties .
Propiedades
IUPAC Name |
1-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-13-16-2-1-11-23-16)18-12-14-3-7-20(8-4-14)15-5-9-22-10-6-15/h1-2,11,14-15H,3-10,12-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWOWHEOABNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

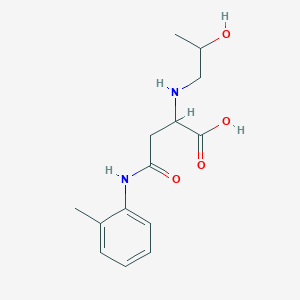
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)
![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)
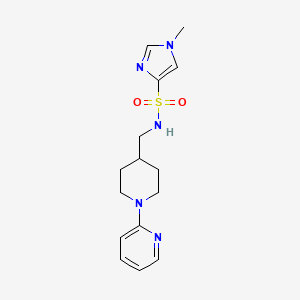
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
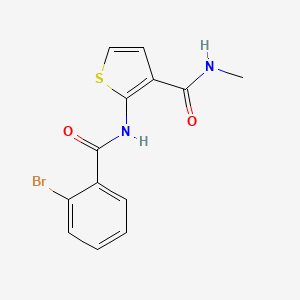
![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)
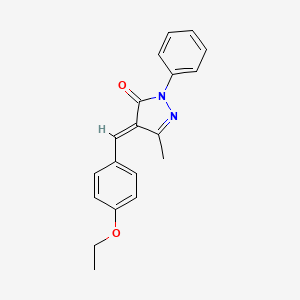

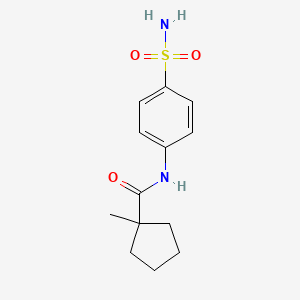
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)